Methazolamide-d6
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Overview
Description
Methazolamide-d6 is a deuterated form of methazolamide, a carbonic anhydrase inhibitor. Methazolamide is primarily used to treat elevated intraocular pressure in conditions such as chronic open-angle glaucoma and acute angle-closure glaucoma . The deuterated form, this compound, is often used as an internal standard in mass spectrometry for the quantification of methazolamide .
Biochemical Analysis
Biochemical Properties
Methazolamide-d6, like Methazolamide, interacts with the enzyme carbonic anhydrase, inhibiting its activity . This interaction reduces the formation of bicarbonate ions, subsequently reducing sodium and fluid transport . This leads to a decrease in the production of aqueous humor, which helps lower intraocular pressure .
Cellular Effects
This compound impacts various types of cells and cellular processes. It reduces elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension who are insufficiently responsive to beta-blockers . It also has a weak and transient diuretic effect, resulting in an increase in urinary volume, with excretion of sodium, potassium, and chloride .
Molecular Mechanism
The molecular mechanism of this compound involves its potent inhibition of carbonic anhydrase . This inhibition slows the formation of bicarbonate ions, leading to a reduction in sodium and fluid transport . This process decreases the secretion of aqueous humor and reduces intraocular pressure .
Dosage Effects in Animal Models
In animal models, Methazolamide has been used in the acute and long-term management of both primary and secondary glaucoma in dogs . The dosage and frequency of administration are adjusted based on the animal’s response and requirements
Metabolic Pathways
This compound is involved in the carbonic anhydrase metabolic pathway . It inhibits the enzyme carbonic anhydrase, which is necessary for the production of aqueous humor . This inhibition leads to a decrease in the production of aqueous humor and a reduction in intraocular pressure .
Transport and Distribution
Methazolamide is distributed throughout the body, including the plasma, cerebrospinal fluid, aqueous humor of the eye, red blood cells, bile, and extracellular fluid . It is reasonable to assume that this compound would have a similar distribution profile.
Subcellular Localization
Given its role as a carbonic anhydrase inhibitor, it is likely to be found wherever this enzyme is present, such as in the cytoplasm of cells .
Preparation Methods
The preparation of methazolamide involves several steps, starting with 5-amino-2-mercapto-1,3,4-thiadiazole as the raw material. The synthetic route includes condensation, acetylation, methylation, oxidation, and amination reactions . The process can be summarized as follows:
Condensation: 5-amino-2-mercapto-1,3,4-thiadiazole undergoes condensation to form an intermediate.
Acetylation: The intermediate is acetylated to form 5-acetamido-2-mercapto-1,3,4-thiadiazole.
Methylation: Methylation of the acetylated intermediate produces N-(4-methyl-2-sulfamoyl-1,3,4-thiadiazolin-5-ylidene)acetamide.
Oxidation and Amination: The final steps involve oxidation and amination to yield methazolamide.
Chemical Reactions Analysis
Methazolamide-d6, like its non-deuterated counterpart, undergoes various chemical reactions:
Oxidation: Methazolamide can be oxidized under specific conditions to form sulfonamide derivatives. 2
Properties
CAS No. |
1795142-30-1 |
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Molecular Formula |
C5H8N4O3S2 |
Molecular Weight |
242.301 |
IUPAC Name |
2,2,2-trideuterio-N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i1D3,2D3 |
InChI Key |
FLOSMHQXBMRNHR-WFGJKAKNSA-N |
SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |
Synonyms |
N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide-d6; _x000B_5-Acetylimino-4-methyl-Δ2-1,3,4-thiadiazoline-2-sulfonamide-d6; L 584601-d6; N-(4-Methyl-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene)acetamide-d6; Methenamide-d6; Neptazane-d6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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